

4-Chloro-2-methylbenzylamine molecular structure and formula

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Compound of Interest

Compound Name: 4-Chloro-2-methylbenzylamine

Cat. No.: B1349891

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An In-depth Technical Guide to 4-Chloro-2-methylbenzylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-2-methylbenzylamine is a substituted aromatic amine that serves as a valuable intermediate in organic synthesis. Its structure, featuring a chlorinated and methylated benzene ring attached to a methylamine group, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical compounds. This document provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and a general analytical workflow.

Molecular Structure and Formula

The molecular structure of **4-Chloro-2-methylbenzylamine** consists of a benzylamine core with a chlorine atom at the 4th position and a methyl group at the 2nd position of the benzene ring.

- Molecular Formula: $C_8H_{10}ClN$ [\[1\]](#)[\[2\]](#)
- IUPAC Name: (4-chloro-2-methylphenyl)methanamine[\[1\]](#)

- CAS Number: 27917-11-9[1][2]
- Canonical SMILES: CC1=C(C=CC(=C1)Cl)CN[1]

The structural arrangement of the substituents on the aromatic ring influences its reactivity and potential applications in synthetic chemistry.

Physicochemical Properties

Experimental data on the physicochemical properties of **4-Chloro-2-methylbenzylamine** are not readily available in the literature. The following table summarizes computed data from publicly available chemical databases. These values are predictions and should be used as estimates.

Property	Value	Source
Molecular Weight	155.62 g/mol	PubChem[1]
XLogP3	2.3	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	1	PubChem (Computed)[1]
Rotatable Bond Count	2	PubChem (Computed)[1]
Exact Mass	155.0501770 Da	PubChem (Computed)[1]
Topological Polar Surface Area	26 Å ²	PubChem (Computed)[1]
Heavy Atom Count	10	PubChem (Computed)[1]

Synthesis and Analytical Protocols

A specific, detailed experimental protocol for the synthesis of **4-Chloro-2-methylbenzylamine** is not widely published. However, a plausible and common method for the synthesis of substituted benzylamines is the reduction of the corresponding benzonitrile. The synthesis can be envisioned as a two-step process starting from 4-chloro-2-methylbenzonitrile.

Step 1: Synthesis of 4-Chloro-2-methylbenzonitrile This intermediate can be prepared from a suitable precursor, such as 2,5-dichlorotoluene, through cyanation.

Step 2: Reduction of 4-Chloro-2-methylbenzonitrile to 4-Chloro-2-methylbenzylamine The nitrile group can be reduced to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH_4) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran), followed by an aqueous workup.

Detailed Hypothetical Protocol:

- **Reaction Setup:** A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Addition:** A solution of 4-chloro-2-methylbenzonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF) is added to the flask. The flask is cooled in an ice bath. A solution of LiAlH_4 (typically 1.5-2.0 equivalents) in THF is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).
- **Quenching:** The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.
- **Workup:** The resulting solid is filtered off and washed with THF or diethyl ether. The organic filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **4-Chloro-2-methylbenzylamine**.
- **Purification:** The crude product can be purified by vacuum distillation or column chromatography on silica gel.

The identity and purity of the synthesized **4-Chloro-2-methylbenzylamine** can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Objective: To determine the purity of the compound and confirm its molecular weight.
- Instrumentation: A standard GC-MS system, such as an Agilent 6890N GC coupled with a 5975B MS detector.
- GC Column: A nonpolar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Injector: Splitless mode at 250°C.
- Oven Temperature Program: An initial temperature of 60°C, hold for 1 minute, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
- MS Detector: Electron Impact (EI) ionization at 70 eV. The mass spectrum should show a molecular ion peak (M^+) at m/z 155 and a characteristic isotopic pattern for one chlorine atom ($M+2$ peak at approximately one-third the intensity of the M^+ peak).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To confirm the molecular structure by analyzing the chemical environment of the protons (^1H NMR) and carbon atoms (^{13}C NMR).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform- d (CDCl_3) or dimethyl sulfoxide- d_6 ($\text{DMSO-}d_6$), with tetramethylsilane (TMS) as an internal standard.
- Expected ^1H NMR Signals:
 - A singlet for the methyl group protons (~2.3 ppm).
 - A singlet for the benzylic CH_2 protons (~3.8 ppm).
 - A broad singlet for the NH_2 protons (variable chemical shift).

- Signals in the aromatic region (7.0-7.4 ppm) corresponding to the three protons on the benzene ring, showing characteristic splitting patterns.
- Expected ^{13}C NMR Signals:
 - A signal for the methyl carbon.
 - A signal for the benzylic carbon.
 - Signals for the six carbons of the benzene ring, with chemical shifts influenced by the chloro and methyl substituents.

Visualizations

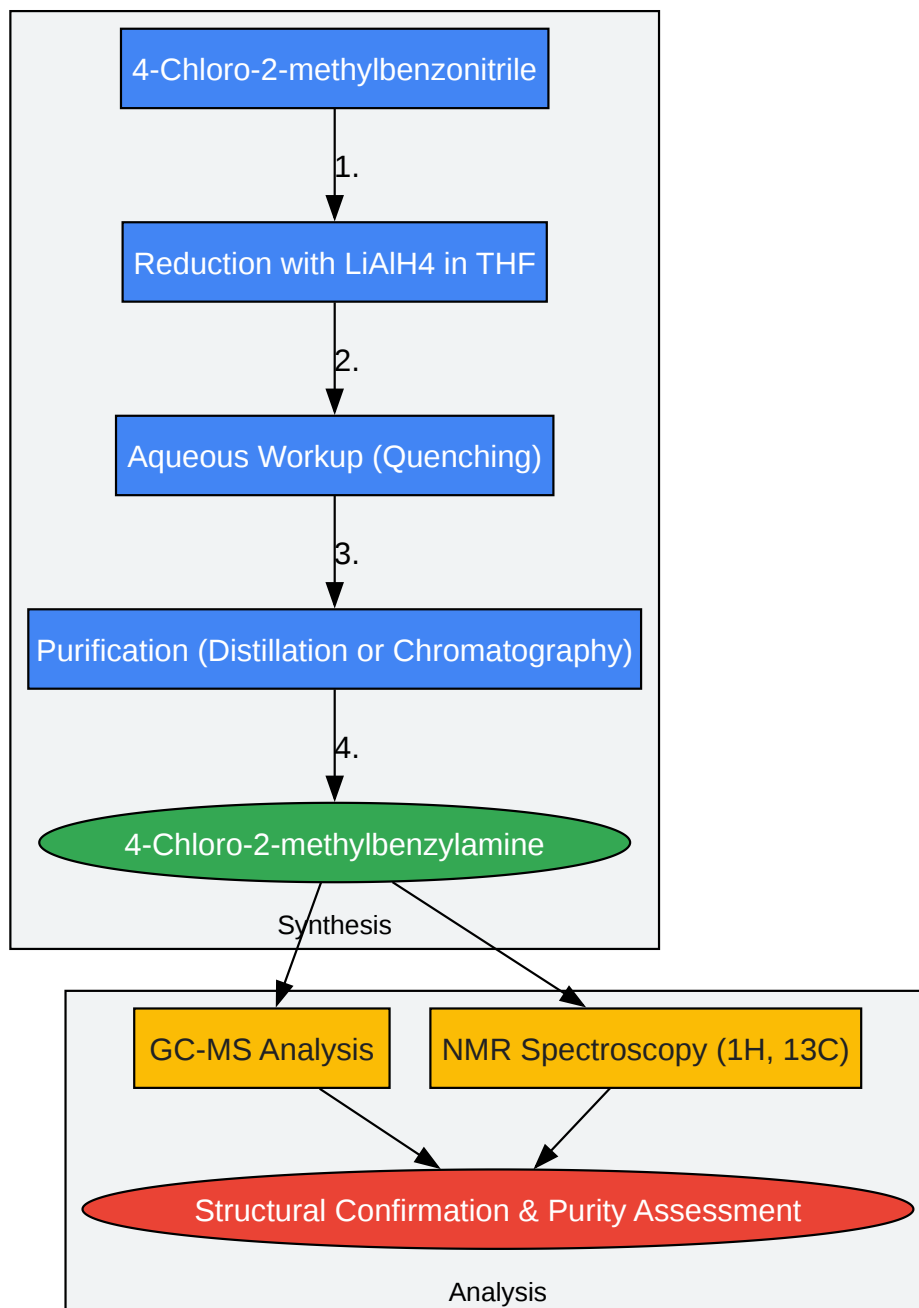


Figure 1. General workflow for the synthesis and characterization of 4-Chloro-2-methylbenzylamine.

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Caption: General workflow for synthesis and characterization.

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References

- 1. 4-Chloro-2-methylbenzylamine | C₈H₁₀ClN | CID 2757672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
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